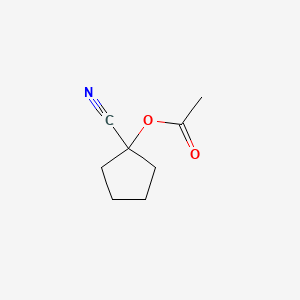

1-Cyanocyclopentyl acetate

Beschreibung

1-Cyanocyclopentanecarboxylic acid (CAS 540490-54-8) is a nitrile-substituted cyclopentane derivative with the molecular formula C₇H₉NO₂ and a molar mass of 139.15 g/mol . It is primarily used as a laboratory chemical and in the synthesis of other compounds, such as pharmaceuticals or agrochemical intermediates . The compound is classified under multiple hazard categories, including acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and respiratory tract irritation (Category 3, H335) . Handling requires stringent precautions, including the use of gloves, eye protection, and ventilation to mitigate exposure risks . Notably, ecological and long-term toxicological data (e.g., bioaccumulation, carcinogenicity) remain unavailable, highlighting gaps in its safety profile .

Eigenschaften

CAS-Nummer |

73825-69-1 |

|---|---|

Molekularformel |

C8H11NO2 |

Molekulargewicht |

153.18 g/mol |

IUPAC-Name |

(1-cyanocyclopentyl) acetate |

InChI |

InChI=1S/C8H11NO2/c1-7(10)11-8(6-9)4-2-3-5-8/h2-5H2,1H3 |

InChI-Schlüssel |

AZKPIKSWYJXJTB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1(CCCC1)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Acid-Catalyzed Hydrolysis

1-Cyanocyclopentyl acetate undergoes hydrolysis under acidic conditions, primarily targeting the acetate group. For example:

Reaction Pathway :

Base-Catalyzed Hydrolysis

In alkaline environments, both the cyano and acetate groups react:

Reaction Pathway :

-

Mechanism : The acetate group hydrolyzes first, followed by cyano group conversion to a carboxylate .

-

Key Factor : Temperature (>50°C) accelerates cyano hydrolysis.

Nucleophilic Substitution Reactions

The cyano group participates in nucleophilic substitutions, particularly in pharmaceutical intermediates:

Reaction with Amines

Example : Synthesis of N-(1-cyanocyclopentyl)pentanamide :

Radical Additions

In micellar media (e.g., SDS), the cyano group facilitates Diels-Alder reactions with dienes like cyclopentadiene :

Key Data :

| Surfactant | Reaction Rate (k, M⁻¹s⁻¹) | Site of Reaction |

|---|---|---|

| SDS | 0.12 | Stern layer |

| None | 0.25 | Bulk solution |

Cyano Group Reduction

Catalytic hydrogenation converts the cyano group to an amine:

Ester Oxidation

The acetate group is oxidized to a ketone under strong oxidizers (e.g., KMnO₄):

-

Side Reaction : Cyano hydrolysis occurs if aqueous acidic conditions persist.

Key Intermediate for Irbesartan

1-Cyanocyclopentyl acetate is hydrolyzed to 1-(pentanoylamino)cyclopentanecarboxylic acid, a precursor to the antihypertensive drug Irbesartan :

Stepwise Synthesis :

-

Acid Hydrolysis :

-

Condensation : Reacted with 2-(4-aminomethyl phenyl)benzonitrile to form Irbesartan .

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Cyanocyclopentyl acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that yield biologically active molecules.

Case Study: Synthesis of Irbesartan

Irbesartan, an angiotensin II receptor antagonist used for treating hypertension and heart failure, can be synthesized using 1-cyanocyclopentyl acetate as a precursor. The compound undergoes several reactions, including condensation with other intermediates, to form the final product. This process illustrates the utility of 1-cyanocyclopentyl acetate in creating complex therapeutic agents .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for more complex chemical structures. Its reactivity enables it to participate in various transformations, making it valuable in the development of new materials and pharmaceuticals.

Reactions Involving 1-Cyanocyclopentyl Acetate

- Nucleophilic Substitution : The cyano group can undergo nucleophilic attack, allowing for further functionalization.

- Formation of Heterocycles : It can be used to synthesize heterocyclic compounds, which are prevalent in drug discovery due to their biological activity.

Biochemical Applications

Research has indicated that compounds related to 1-cyanocyclopentyl acetate may have potential applications in biochemistry. For instance, derivatives have been studied for their effects on cellular processes and their potential therapeutic benefits.

Case Study: Treatment of Gastric Cancer

A medicinal product containing a derivative of 1-cyanocyclopentyl acetate has been shown to improve overall survival rates in patients with metastatic gastric cancer. This product demonstrates significant benefits over traditional intravenous treatments by providing an oral formulation that enhances patient compliance and outcomes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing drugs like Irbesartan |

| Organic Synthesis | Building block for complex molecules; participates in nucleophilic reactions |

| Biochemical Research | Potential therapeutic applications; studied for effects on cancer treatment |

Wirkmechanismus

The mechanism of action of 1-Acetoxycyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The acetoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 1-cyanocyclopentanecarboxylic acid with dicyclopentenyloxyethyl acrylate and vinyl acetate, focusing on molecular properties, hazards, and applications.

Table 1: Key Properties and Hazards

Data Gaps and Research Needs

- 1-Cyanocyclopentanecarboxylic Acid: Critical gaps persist in reproductive toxicity, environmental mobility, and long-term exposure effects .

- Dicyclopentenyloxyethyl Acrylate: Limited data on carcinogenicity and mutagenicity .

- Vinyl Acetate : Well-studied but requires updates on modern industrial exposure limits .

Biologische Aktivität

1-Cyanocyclopentyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Cyanocyclopentyl acetate is characterized by the presence of a cyano group and an acetate moiety attached to a cyclopentane ring. This unique structure allows it to participate in various biochemical reactions.

Molecular Formula

- Molecular Weight : 145.17 g/mol

- CAS Number : 62953-74-6

Biological Activity

The biological activity of 1-cyanocyclopentyl acetate is primarily attributed to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Interaction : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways critical for disease progression, such as those involved in cancer cell signaling.

- Cellular Pathways : It has been observed to affect cellular processes like gene expression and metabolic flux, potentially altering the levels of specific metabolites.

Anticancer Activity

Research indicates that compounds structurally related to 1-cyanocyclopentyl acetate exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting key signaling pathways involved in cancer proliferation .

Case Studies

- A study on related compounds demonstrated a cytotoxic effect on cancer cell lines, with IC50 values indicating potent activity against various types of tumors .

- Another investigation highlighted the compound's ability to modulate immune responses, suggesting potential applications in immunotherapy.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Enzyme modulation | Alteration of metabolic pathways | |

| Immunomodulation | Enhanced immune response |

Pharmacokinetics

The pharmacokinetic profile of 1-cyanocyclopentyl acetate is still under investigation, but it is expected to exhibit favorable absorption and distribution characteristics due to its lipophilic nature. Further studies are needed to elucidate its metabolism and excretion pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Cyanocyclopentyl acetate, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves cyclopentane derivatives as precursors. For example, cyclopentyl acetic acid intermediates (e.g., Scheme 2 in ) can undergo cyanation via nucleophilic substitution. Key parameters include:

- Catalyst selection : Transition metals (e.g., Pd/C) or Lewis acids to enhance regioselectivity.

- Temperature control : Reactions often proceed at reflux (e.g., 60–100°C) to minimize side products like hydrolysis derivatives.

- Purification : Column chromatography or recrystallization to isolate the target compound .

Q. What spectroscopic techniques are most reliable for characterizing 1-Cyanocyclopentyl acetate, and how should data be interpreted?

- Key techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclopentyl ring structure and acetate/cyanide functional groups.

- IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O stretch) validate functional groups.

- Mass spectrometry : Molecular ion ([M+H]<sup>+</sup>) at m/z 206.24 (C₁₁H₁₄N₂O₂) confirms molecular weight .

Q. What are the recommended storage and handling protocols for 1-Cyanocyclopentyl acetate to ensure stability?

- Storage : Store at room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves, fume hoods, and eye protection (EN 166/EU standards) to avoid skin/eye contact. Dust formation should be minimized via localized exhaust ventilation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 1-Cyanocyclopentyl acetate in novel reaction environments?

- Approach :

- DFT calculations : Optimize molecular geometry using Gaussian or similar software to analyze electron density maps, focusing on the cyanide and ester groups.

- Reactivity prediction : Simulate nucleophilic attack pathways (e.g., at the cyano group) under varying pH or solvent conditions.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) .

Q. What strategies resolve contradictions in spectroscopic data when characterizing impurities in 1-Cyanocyclopentyl acetate?

- Stepwise protocol :

Multi-technique validation : Combine HPLC-MS (for molecular weight) and <sup>13</sup>C NMR (for structural confirmation) to distinguish impurities from solvent artifacts.

Spiking experiments : Introduce suspected impurities (e.g., cyclopentanol derivatives) to confirm retention times or spectral overlaps.

Statistical analysis : Use principal component analysis (PCA) to identify outlier data points in batch comparisons .

Q. How does the steric environment of the cyclopentyl ring influence the compound’s biological or catalytic activity?

- Experimental design :

- Comparative studies : Synthesize analogs with varying ring sizes (e.g., cyclohexyl vs. cyclopentyl) and test activity in enzymatic assays or catalytic cycles.

- X-ray crystallography : Resolve crystal structures to correlate ring conformation with active-site interactions.

- Molecular docking : Model interactions with biological targets (e.g., esterase enzymes) to identify steric hindrance effects .

Q. What novel applications can be explored for 1-Cyanocyclopentyl acetate in materials science or medicinal chemistry?

- Potential avenues :

- Polymer precursors : Use the cyanide group for crosslinking in acrylate-based polymers.

- Prodrug development : Leverage esterase-mediated hydrolysis for targeted drug delivery.

- Chiral resolution : Exploit the cyclopentyl ring’s asymmetry in synthesizing enantioselective catalysts .

Methodological Guidelines

- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) and raw spectroscopic data in supplementary materials per Beilstein Journal guidelines .

- Data presentation : Use SI units and avoid redundant tables; prioritize clarity in figures (e.g., NMR spectra with annotated peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.